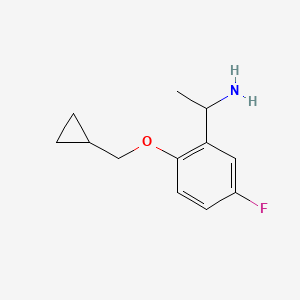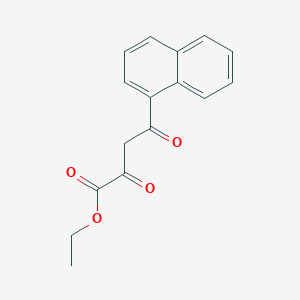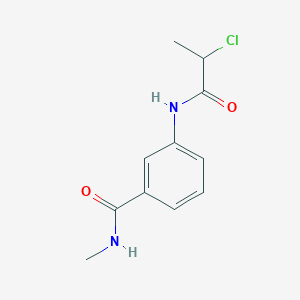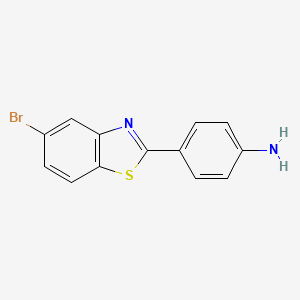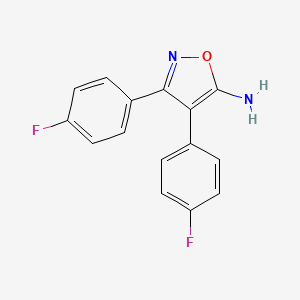![molecular formula C15H10ClFN2O B1438344 4-[(7-氯喹啉-4-基)氧基]-3-氟苯胺 CAS No. 1094937-81-1](/img/structure/B1438344.png)
4-[(7-氯喹啉-4-基)氧基]-3-氟苯胺
描述
“4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” is a chemical compound that has been studied for its potential applications in the treatment of Alzheimer’s disease . It is part of a series of Aβ aggregation inhibitors having a quinoline scaffold .
Synthesis Analysis
The compound is synthesized using organic syntheses that rely on convergent synthetic routes . The synthesis process involves the use of various spectral techniques, including single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” has been characterized by various spectral techniques, including single-crystal X-ray crystallography .Chemical Reactions Analysis
The compound exhibits Aβ self-aggregation inhibition . Molecules 5g and 5a, which are derivatives of the compound, showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively .科学研究应用
Antimalarial and Anticancer Agent
- Scientific Field : Pharmacology
- Application Summary : This compound has been synthesized and evaluated for its potential as an antimalarial and anticancer agent . The derivatives of this compound were derived from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone .
- Methods of Application : The compounds were synthesized and then evaluated for their in vitro antimalarial and anticancer activity .
- Results : The most active compounds displayed inhibitory values against heme crystallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50% as an antimalarial mechanism and cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL for certain compounds respectively against human prostate LNCaP tumor cells .
Potential SARS-CoV-2 Mpro Inhibitor
- Scientific Field : Medicinal Chemistry & Drug Discovery
- Application Summary : This compound has been designed, synthesized, and developed as a potential SARS-CoV-2 Mpro inhibitor . A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS-CoV-2 Mpro inhibitor .
- Methods of Application : An ANN-based QSAR model was built to predict the IC50 values of each analog using the experimental values of other 4-aminoquinolines as the training set. Subsequently, molecular docking was used to evaluate each analog’s binding affinity to Mpro .
- Results : The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycapro-lactone-based nanoparticulate system .
Amyloid Beta-Disaggregating Agents
- Scientific Field : Medicinal Chemistry & Drug Discovery
- Application Summary : This compound has been used in the synthesis of a series of Aβ aggregation inhibitors having a quinoline scaffold . These inhibitors were designed for the treatment of Alzheimer’s disease .
- Methods of Application : The compounds were synthesized and characterized by various spectral techniques including single-crystal X-ray crystallography . Their Aβ self-aggregation inhibition was investigated via ThT fluorescence assay, electron microscopy, and transmission electron microscopy .
- Results : Molecules 5g and 5a showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively; higher than the standard Aβ disaggregating agent, curcumin . These compounds also exhibited potential antioxidant activity and metal chelating property .
Antimalarial Agents
- Scientific Field : Pharmacology
- Application Summary : New compounds were synthesized that showed moderate antimalarial activity with IC50 < 100 M .
- Methods of Application : The compounds were synthesized and their antimalarial activity was evaluated .
- Results : Six of the newly synthesized compounds showed moderate antimalarial activity .
Synthesis of Antimalarial and Anticancer Agents
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of [ (7-Chloroquinolin-4-yl)amino]chalcone derivatives . These derivatives were derived from the corresponding 3- or 4- [ (7-chloroquinolin-4-yl)amino]acetophenone .
- Methods of Application : The compounds were synthesized and evaluated for in vitro antimalarial and anticancer activity .
- Results : The most active compounds displayed inhibitory values against heme crystallization as an antimalarial mechanism and cytotoxic effect against human prostate LNCaP tumor cells .
Synthesis of New Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of new antimalarial agents .
- Methods of Application : The compounds were synthesized and their antimalarial activity was evaluated .
- Results : All newly synthesized compounds showed moderate antimalarial activity with IC50 < 100 M .
未来方向
属性
IUPAC Name |
4-(7-chloroquinolin-4-yl)oxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-1-3-11-13(7-9)19-6-5-14(11)20-15-4-2-10(18)8-12(15)17/h1-8H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNSWGXNBFVTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



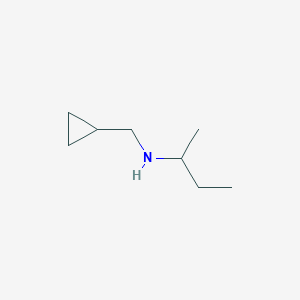
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
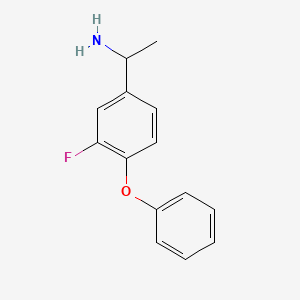
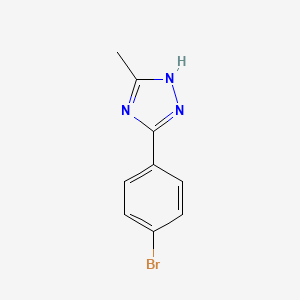
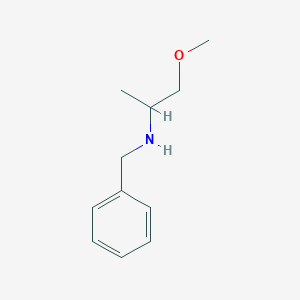
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
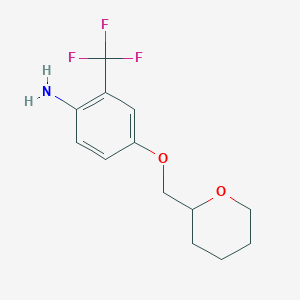
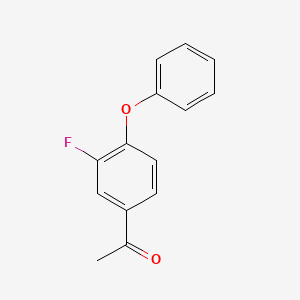
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
